molecular formula C11H11N3O2 B12944303 (S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid

Katalognummer: B12944303
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: AVZRALYARGQMPH-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid . Modern methods also employ greener and more efficient catalysts, such as sulfated polyborate, which allows for solvent-free conditions and high yields .

Industrial Production Methods

Industrial production of quinoxaline derivatives often involves large-scale synthesis using recyclable catalysts and environmentally friendly methods. Techniques such as microwave-assisted synthesis and the use of ionic liquids have been explored to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential in different scientific fields make it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

(2S)-2-amino-3-quinoxalin-2-ylpropanoic acid

InChI

InChI=1S/C11H11N3O2/c12-8(11(15)16)5-7-6-13-9-3-1-2-4-10(9)14-7/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m0/s1

InChI-Schlüssel

AVZRALYARGQMPH-QMMMGPOBSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=CC(=N2)C[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.